molecular formula C20H23N5OS B399163 N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea

N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea

Cat. No.: B399163
M. Wt: 381.5g/mol
InChI Key: QKDFQYJBOFHLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound with a unique structure that includes a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps. One common method includes the reaction of 6-methyl-2-(4-methylphenyl)-2H-benzotriazole with a suitable carbamothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane, at a specific temperature to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(4-methylphenyl)-2H-benzotriazole: Shares the benzotriazole moiety but lacks the carbamothioyl and butanamide groups.

    3-methyl-N-butyl-3-methylbutanamide: Similar in structure but with different substituents.

Uniqueness

N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5g/mol

IUPAC Name

3-methyl-N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]butanamide

InChI

InChI=1S/C20H23N5OS/c1-12(2)9-19(26)22-20(27)21-16-11-18-17(10-14(16)4)23-25(24-18)15-7-5-13(3)6-8-15/h5-8,10-12H,9H2,1-4H3,(H2,21,22,26,27)

InChI Key

QKDFQYJBOFHLMN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)CC(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)CC(C)C)C

Origin of Product

United States

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